molecular formula C13H10N2O2S B11853865 S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate CAS No. 96314-85-1

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate

Cat. No.: B11853865
CAS No.: 96314-85-1
M. Wt: 258.30 g/mol
InChI Key: GFDAXPNYBORPND-UHFFFAOYSA-N
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Description

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate is a complex heterocyclic compound that features a quinoline core fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate typically involves the cyclization of quinoline derivatives with appropriate oxazole precursors. One common method includes the reaction of 2-quinolinethione with methyl oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen-containing ring.

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Quinoxaline: A bicyclic compound with two nitrogen atoms in the ring system.

Uniqueness

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate is unique due to its fused ring system, which combines the properties of both quinoline and oxazole. This fusion enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

96314-85-1

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

S-(9-methyl-[1,3]oxazolo[4,5-c]quinolin-2-yl) ethanethioate

InChI

InChI=1S/C13H10N2O2S/c1-7-4-3-5-9-11(7)12-10(6-14-9)15-13(17-12)18-8(2)16/h3-6H,1-2H3

InChI Key

GFDAXPNYBORPND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=CC3=C2OC(=N3)SC(=O)C

Origin of Product

United States

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